1,2-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride
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Overview
Description
1,2-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
1,2-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride, like other imidazole derivatives, is known to interact with a variety of biological targets. Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
For instance, some imidazole derivatives are selective inhibitors of nitric oxide synthase, which makes them interesting drug targets in inflammation, neurodegenerative diseases, and tumors of the nervous system .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
It is known that the action of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve one-pot synthesis techniques that offer high yields and efficient recovery of reagents. For example, the use of room temperature ionic liquids has been reported to facilitate the synthesis of triaryl imidazoles without the need for added catalysts .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazoles .
Scientific Research Applications
1,2-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of functional materials and catalysts
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole-5-carboxylic acid: Similar in structure but lacks the second methyl group.
2-Methylimidazole: Lacks the carboxylic acid group but has similar chemical properties.
Imidazole: The parent compound without any substituents.
Uniqueness
1,2-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and the carboxylic acid moiety allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,3-dimethylimidazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-4-7-3-5(6(9)10)8(4)2;/h3H,1-2H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAYWAWEFQCQIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803586-59-5 |
Source
|
Record name | 1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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